molecular formula C19H17FN6O B12171997 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12171997
M. Wt: 364.4 g/mol
InChI Key: GCCNDEATTCXLQC-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 5-fluoroindole core linked via an ethyl group to a benzamide scaffold substituted with a 5-methyltetrazole moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C19H17FN6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17FN6O/c1-12-23-24-25-26(12)18-5-3-2-4-15(18)19(27)21-9-8-13-11-22-17-7-6-14(20)10-16(13)17/h2-7,10-11,22H,8-9H2,1H3,(H,21,27)

InChI Key

GCCNDEATTCXLQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and continuous flow chemistry, to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production of complex molecules like this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the indole ring can yield oxindoles, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The tetrazole ring can enhance binding affinity and selectivity, making the compound effective in its biological activities .

Comparison with Similar Compounds

Key Features :

  • 5-Fluoroindole : Enhances metabolic stability and binding affinity due to fluorine’s electronegativity .
  • Tetrazole : Acts as a bioisostere for carboxylic acids, improving solubility and resistance to enzymatic degradation .
  • Ethyl linker : Provides conformational flexibility for target engagement .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Core Structure Substituents/Modifications Key Data (Molecular Weight, LogP, etc.) Reference
Target Compound Indole-ethyl-benzamide 5-Fluoroindole, 5-methyltetrazole MW: ~423.45 (estimated), LogP: ~3.2 (predicted)
N-[2-(5-Fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide Indole-ethyl-acetamide Phenyl at indole C2, acetamide terminus MW: 324.35, LogP: 3.8
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) Thiazole-benzamide Nitrothiazole, acetyloxy group MW: 307.28, LogP: 2.5
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methylnicotinic acid ethyl ester Thiadiazole-nicotinate Thiadiazole, benzoylimino, ethyl ester MW: 444.52, LogP: 4.1
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole-pyrazole-carboxamide Benzothiazole, methylthiophene, pyrazole MW: 354.43, LogP: 3.7

Key Structural and Functional Differences

Indole vs. This may improve blood-brain barrier penetration .

Tetrazole vs. Nitro/Carboxylic Acid Groups :

  • The 5-methyltetrazole in the target compound is less acidic than the nitro group in nitazoxanide, reducing off-target reactivity while maintaining hydrogen-bonding capacity .
  • Tetrazoles are superior to carboxylic acids in metabolic stability, as seen in angiotensin II receptor blockers .

Substituent Effects: Fluorine at the indole C5 position (target compound) vs. Ethyl linkers (target compound) vs. methylene bridges (e.g., 9a–e in ) provide flexibility, which may optimize binding pocket accommodation .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound characterized by its unique molecular structure, which integrates an indole moiety, a tetrazole ring, and a benzamide functional group. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C20H21FN4O, and it has a molecular weight of approximately 366.41 g/mol. The presence of the 5-fluoro substitution on the indole ring is significant as it may enhance the compound's biological activity by improving binding affinity to biological targets or altering metabolic pathways.

Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in disease processes. The indole and tetrazole rings contribute to the compound's ability to interact with various biological targets, potentially affecting pathways related to cell proliferation and apoptosis. These interactions are crucial for understanding its therapeutic potential against cancer and inflammatory disorders.

Anticancer Activity

This compound has shown promising anticancer activity in preliminary studies. Similar compounds have demonstrated significant activity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
A431 (epidermoid carcinoma)< 10Induction of apoptosis
Jurkat (T-cell leukemia)< 15Inhibition of Bcl-2 expression
MCF7 (breast cancer)< 20Cell cycle arrest

These findings suggest that the compound may interfere with critical signaling pathways involved in cancer progression.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. The tetrazole ring enhances the compound's interaction with biological systems, potentially mimicking carboxylic acids, which are known for their anti-inflammatory effects.

Case Studies

Several case studies have explored the biological activity of similar indole derivatives:

  • Study on Indole Derivatives : A study published in MDPI highlighted that indole-linked compounds exhibited significant cytotoxicity against human glioblastoma cells, with IC50 values ranging from 10–30 µM depending on structural modifications .
  • Tetrazole Compounds : Research indicated that tetrazole-containing compounds demonstrated enhanced anti-cancer activity due to their ability to interact with multiple biological targets, including those involved in cell signaling pathways crucial for proliferation and survival .

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